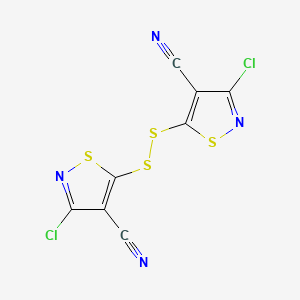
5,5'-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is characterized by the presence of two thiazole rings connected by a disulfide bond, with each thiazole ring substituted with a chlorine atom and a cyano group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) typically involves the formation of the thiazole rings followed by the introduction of the disulfide linkage. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-chloro-1,2-thiazole-4-carbonitrile with a disulfide-forming reagent can yield the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the cyclization and disulfide formation.
Industrial Production Methods
In an industrial setting, the production of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The chlorine atoms on the thiazole rings can be substituted with nucleophiles like amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP); reactions often performed in aqueous or organic solvents.
Substitution: Amines, thiols; reactions conducted in polar solvents such as ethanol or methanol, often with the aid of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) involves its interaction with molecular targets through its reactive functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. The chlorine and cyano groups on the thiazole rings can participate in electrophilic and nucleophilic interactions, affecting various biochemical pathways. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and induction of cell death in certain biological contexts.
Comparison with Similar Compounds
Similar Compounds
5,5’-Disulfanediylbis(3-methylthiophene-2,4-dicarbonitrile): Similar structure with thiophene rings instead of thiazole rings.
2,2’-Disulfanediylbis(4-chloroaniline): Contains aniline rings instead of thiazole rings.
4,5-Dihydrobenzo[1,2-d3,4-d]bisthiazole: A tricyclic derivative with a similar disulfide linkage.
Uniqueness
5,5’-Disulfanediylbis(3-chloro-1,2-thiazole-4-carbonitrile) is unique due to the presence of both chlorine and cyano substituents on the thiazole rings, which confer distinct reactivity and biological activity
Properties
CAS No. |
1026-67-1 |
|---|---|
Molecular Formula |
C8Cl2N4S4 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
3-chloro-5-[(3-chloro-4-cyano-1,2-thiazol-5-yl)disulfanyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C8Cl2N4S4/c9-5-3(1-11)7(15-13-5)17-18-8-4(2-12)6(10)14-16-8 |
InChI Key |
VASZOARBXGCOGH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)SSC2=C(C(=NS2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















